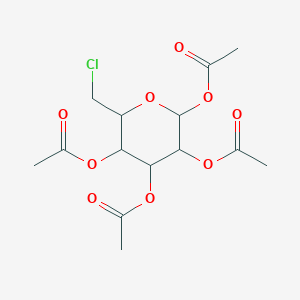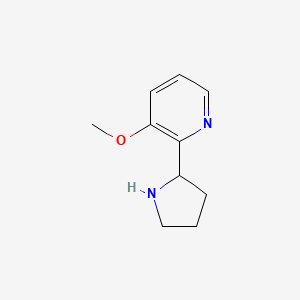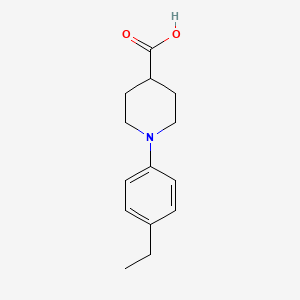![molecular formula C14H18ClNO3 B12285889 Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate is an organic compound with the molecular formula C14H18ClNO3. It is a derivative of propanoic acid and features a chloromethyl group attached to a phenyl ring, an acetamido group, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The starting material, 4-(chloromethyl)benzaldehyde, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base to form an intermediate.
Acetamidation: The intermediate is then reacted with acetic anhydride to introduce the acetamido group.
Esterification: Finally, the compound is esterified with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the acetamido group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
科学的研究の応用
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 2-acetamido-3-phenylpropanoate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Ethyl 2-amino-3-[4-(chloromethyl)phenyl]propanoate: Contains an amino group instead of an acetamido group, affecting its chemical properties and biological activity.
Ethyl 2-acetamido-3-[4-(bromomethyl)phenyl]propanoate: Similar structure but with a bromomethyl group, leading to different reactivity in substitution reactions.
Uniqueness
Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate is unique due to the presence of both the chloromethyl and acetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H18ClNO3 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18ClNO3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8-9H2,1-2H3,(H,16,17) |
InChIキー |
CIAQWTMEOZOLIA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)CCl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)

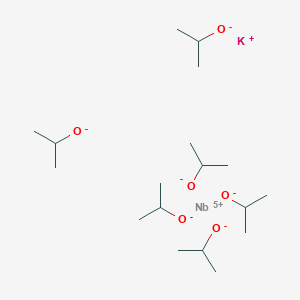
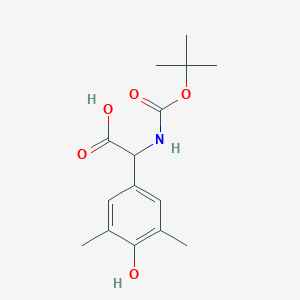
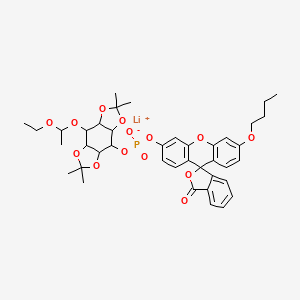
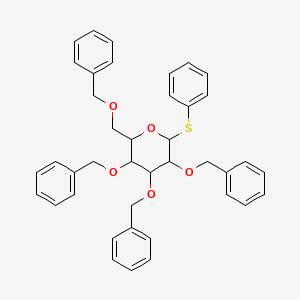
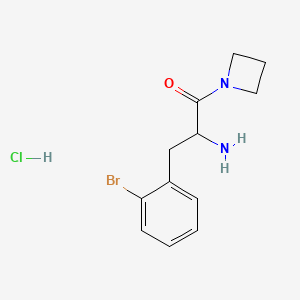
![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)


